Methyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
描述
Methyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine-4-carboxylate ester. Key structural elements include:
- Thiazolo-triazole moiety: Known for diverse pharmacological activities, including antimicrobial and antifungal properties .
- 4-Ethoxy-3-methoxyphenyl group: Electron-donating substituents that enhance solubility and influence receptor binding .
- Piperidine-4-carboxylate ester: A bicyclic amine with a methyl ester, likely improving bioavailability and metabolic stability .
The compound’s synthesis likely involves multi-step cyclization and condensation reactions, as seen in analogous heterocyclic systems .
属性
IUPAC Name |
methyl 1-[(4-ethoxy-3-methoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-5-31-16-7-6-15(12-17(16)29-3)18(25-10-8-14(9-11-25)21(28)30-4)19-20(27)26-22(32-19)23-13(2)24-26/h6-7,12,14,18,27H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXYTKHCGHRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:
*Calculated based on analogous structures.
Pharmacological and Physicochemical Comparisons
Bioactivity :
Synthetic Complexity :
- Solubility and ADME: The methyl ester in the target compound improves lipophilicity (logP ~2.8) compared to ethyl esters (logP ~3.2 in ), favoring oral absorption. non-hydroxy analogues .
常见问题
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Coupling of heterocyclic cores : The thiazolo-triazole and piperidine moieties are typically assembled via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is essential to isolate the product from byproducts . Optimization strategies include adjusting stoichiometric ratios of reactants (e.g., 1.2 equivalents of piperidine derivative to thiazolo-triazole precursor) and monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming the integration of aromatic protons (e.g., 4-ethoxy-3-methoxyphenyl group) and distinguishing diastereotopic protons in the piperidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ peak at m/z 439.18) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
Q. What functional groups contribute to its solubility and stability?
- The 6-hydroxy group on the thiazolo-triazole ring enhances aqueous solubility but requires protection (e.g., acetylation) during synthesis to prevent oxidation .
- The piperidine-4-carboxylate ester improves lipid solubility, facilitating membrane permeability in biological assays . Stability studies in buffers (pH 3–9) reveal decomposition at extremes (pH < 3 or > 8), necessitating storage at neutral pH and 4°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Modifications to the thiazolo-triazole core : Replacing the 6-hydroxy group with a methoxy or fluorine atom increases metabolic stability but may reduce target affinity .
- Piperidine substitutions : Introducing bulky groups (e.g., tert-butyl) at the piperidine nitrogen alters steric hindrance, impacting binding to enzymes like cytochrome P450 .
- Data-driven approach : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) and prioritize synthetic targets .
Q. What experimental models are suitable for evaluating its pharmacokinetic and pharmacodynamic properties?
- In vitro : Microsomal stability assays (human liver microsomes) to assess metabolic half-life (t₁/₂). CYP450 inhibition assays (e.g., CYP3A4) identify drug-drug interaction risks .
- In vivo : Rodent models for bioavailability studies (oral vs. intravenous administration). Tissue distribution can be tracked using radiolabeled analogs (e.g., 14C-labeled compound) .
Q. How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?
- Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and DMSO concentrations (<0.1% to avoid cytotoxicity) .
- Validate target engagement : Use techniques like surface plasmon resonance (SPR) to measure direct binding affinity (KD values) and confirm on-target effects .
Q. What computational methods are effective for predicting its toxicity profile?
- QSAR models : Train models using datasets like Tox21 to predict hepatotoxicity or mutagenicity .
- ADMET prediction tools : SwissADME or ProTox-II can estimate permeability (LogP), blood-brain barrier penetration, and LD50 .
Methodological Considerations
Q. How should researchers approach resolving ambiguous spectral data (e.g., overlapping NMR peaks)?
- Use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations, particularly for crowded aromatic regions .
- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova) .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilize the compound and store under inert gas (argon) at -80°C to prevent hydrolysis of the ester group .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .
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